
Epilupeol acetate
Übersicht
Beschreibung
Epilupeol acetate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Epilupeol acetate has shown promise in skin care formulations due to its ability to stimulate human skin cell proliferation. A study evaluated several lupeol esters, including this compound, and found that they significantly enhanced cell growth in vitro. Specifically, the research indicated that this compound was among the most effective compounds in promoting skin cell proliferation, with an increase of over 30% compared to control samples .
Recent studies have explored the potential of this compound as a drug candidate for treating Chagas disease, a parasitic infection caused by Trypanosoma cruzi. Molecular docking studies demonstrated that this compound exhibited high stability when bound to cysteine synthase, an enzyme critical for the survival of the parasite. The compound showed a selective index greater than 5.94 and moderate potency during in vitro assays against trypomastigotes .
Case Study: Chagas Disease Treatment
- Objective : Evaluate the efficacy of this compound against Trypanosoma cruzi.
- Method : In vitro susceptibility assays were conducted to determine the compound's effectiveness.
- Results : this compound exhibited an EC50 of 15.82 ± 3.7 µg/mL against trypomastigotes, indicating significant antiparasitic activity .
Anti-inflammatory Properties
This compound possesses notable anti-inflammatory effects, making it a candidate for treating inflammatory conditions. A study isolated this compound from Himatanthus drasticus and assessed its anti-inflammatory mechanisms through various in vivo and in vitro models . The results highlighted its potential to inhibit inflammatory pathways, which could be beneficial in developing treatments for conditions characterized by excessive inflammation.
Table 2: Anti-inflammatory Activity of this compound
Q & A
Q. How is Epilupeol acetate structurally characterized and distinguished from its epimers (e.g., lupeol) in plant extracts?
Basic Research Focus
this compound is identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) solvent systems reveals distinct Rf values (e.g., Rf = 0.43 for lupeol vs. Rf = 0.38 for structurally related compounds) . Nuclear magnetic resonance (NMR) spectroscopy is critical for differentiation:
- ¹H NMR : The oxymethine proton (H-3) in this compound appears as a triplet at δ 3.40 ppm (J = 2.0 Hz), contrasting with lupeol’s doublet of doublets at δ 3.20 ppm .
- ¹³C NMR : C-3 in this compound resonates at δ 76.0 ppm (vs. δ 79.0 ppm in lupeol), and C-5 at δ 49.0 ppm (vs. δ 55.3 ppm in lupeol), indicating stereochemical differences .
- IR spectroscopy : A hydroxyl stretch at 3440 cm⁻¹ and acetate C=O stretch near 1730 cm⁻¹ confirm the acetylated structure .
Methodological Note : Always compare spectral data with authenticated standards and cross-reference with literature (e.g., J. Braz. Chem. Soc. studies) to avoid misidentification .
Q. What experimental designs are optimal for evaluating this compound’s anti-cancer activity in vitro?
Advanced Research Focus
The MTT assay is widely used to assess anti-proliferative effects. Key design considerations include:
- Cell line selection : Use cancer cell lines with documented sensitivity to triterpenoids, such as HeLa (cervical), MCF-7 (breast), and HT-29 (colon) .
- Dose-response curves : Test concentrations between 1–100 μM, as this compound exhibits activity in this range. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) .
- Time frames : Incubate cells for 48–72 hours to capture apoptosis or necrosis markers .
- Validation : Confirm results with complementary assays (e.g., flow cytometry for cell cycle arrest).
Data Interpretation : IC₅₀ values should be statistically validated (p < 0.05, ANOVA with post-hoc tests) and compared to structurally similar compounds (e.g., oleanolic acid) to infer structure-activity relationships .
Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?
Advanced Research Focus
Discrepancies often arise from:
- Extraction variability : Polar solvents (e.g., methanol) may co-extract interfering compounds. Standardize extraction using n-hexane or ethyl acetate and quantify purity via HPLC (≥95% purity for pharmacological assays) .
- Stereochemical considerations : this compound’s β-oriented hydroxyl group at C-3 (vs. α in lupeol) significantly impacts membrane permeability and target binding . Verify stereochemistry via NOESY correlations (e.g., Me-28/isopropenyl interactions) .
- Cell culture conditions : Differences in serum concentration or hypoxia can alter drug response. Replicate assays under standardized conditions .
Recommendation : Publish full experimental protocols (per guidelines) and raw spectral/data files as supplementary materials to enhance reproducibility.
Q. What analytical challenges arise in quantifying this compound in complex plant matrices?
Basic Research Focus
- Matrix interference : Co-eluting compounds (e.g., β-sitosterol derivatives) can distort UV-Vis or MS signals. Use LC-MS/MS with selective ion monitoring (SIM) for quantification .
- Calibration standards : Synthesize this compound via acetylation of epilupeol (acetic anhydride/pyridine) and confirm purity via melting point (214–217°C) .
- Recovery validation : Spike plant extracts with known concentrations and calculate recovery rates (target: 90–110%) .
Q. How does the stereochemistry of this compound influence its interaction with lipid membranes?
Advanced Research Focus
- Membrane fluidity studies : Use fluorescence anisotropy with DPH probes to show that this compound’s β-OH group increases membrane rigidity compared to lupeol .
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict penetration depth and hydrogen-bonding patterns .
- Biological relevance : Correlate membrane effects with pharmacological outcomes (e.g., enhanced cytotoxicity in lipid raft-dependent cancers) .
Q. What are the best practices for ensuring reproducibility in this compound research?
Methodological Guidelines
Eigenschaften
CAS-Nummer |
6610-54-4 |
---|---|
Molekularformel |
C32H52O2 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
[(1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26+,27+,29+,30-,31+,32+/m0/s1 |
InChI-Schlüssel |
ODSSDTBFHAYYMD-OZDORTEPSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Epilupeol acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.